1-Butyl-5,6-dimethylbenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1-butyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C13H18N2/c1-4-5-6-15-9-14-12-7-10(2)11(3)8-13(12)15/h7-9H,4-6H2,1-3H3 |
InChI Key |
LHFOMDUUSOWVPJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C1C=C(C(=C2)C)C |
Canonical SMILES |
CCCCN1C=NC2=C1C=C(C(=C2)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butyl 5,6 Dimethylbenzimidazole and Precursor Compounds
General Approaches to Benzimidazole (B57391) Core Synthesis
The construction of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry. Several classical and modern methods have been developed, primarily revolving around the cyclization of an o-phenylenediamine (B120857) precursor.
The most prevalent and versatile route to the benzimidazole core is the condensation of an o-phenylenediamine with a one-carbon electrophile. This electrophile can be a carboxylic acid, aldehyde, or another derivative, which ultimately forms the C2 position of the imidazole (B134444) ring.
The Phillips-Ladenburg synthesis, a well-established method, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, nitriles, or acid chlorides). nih.govsemanticscholar.org This reaction is typically carried out under acidic conditions and often requires high temperatures to facilitate the dehydration and cyclization process. thieme-connect.com
A primary example relevant to the precursor of the title compound is the synthesis of 5,6-dimethylbenzimidazole (B1208971). This is achieved by refluxing 4,5-diamino-1,2-dimethylbenzene with formic acid, often in the presence of a mineral acid like hydrochloric acid (HCl). semanticscholar.org Formic acid serves as the source for the C2 carbon of the benzimidazole ring.
Table 1: Examples of Benzimidazole Synthesis via Carboxylic Acid Condensation
| o-Phenylenediamine Derivative | Carboxylic Acid | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4,5-Diamino-1,2-dimethylbenzene | Formic Acid | 4N HCl, Reflux | 5,6-Dimethylbenzimidazole | Good |
| o-Phenylenediamine | Various Aromatic Acids | NH4Cl, EtOH, 80-90°C | 2-Aryl-benzimidazoles | 72-90 |
Data compiled from multiple literature sources. semanticscholar.orgthieme-connect.com
Modern variations of this method aim for milder conditions, sometimes employing microwave irradiation to accelerate the reaction and improve yields, often without the need for a catalyst. thieme-connect.com
The Weidenhagen reaction provides another classic route, involving the condensation of o-phenylenediamines with aldehydes or ketones. semanticscholar.org When aldehydes are used, the reaction typically proceeds in two steps: initial formation of a Schiff base intermediate, followed by oxidative cyclodehydrogenation to form the aromatic benzimidazole ring. nih.gov
This method is widely applicable for synthesizing 2-substituted and 1,2-disubstituted benzimidazoles. nih.gov The choice of oxidant and reaction conditions can be tuned to control the reaction's outcome. A variety of catalysts, including inorganic salts, zeolites, and metal oxides, have been employed to improve the efficiency and selectivity of this reaction. nih.gov Supported gold nanoparticles have also been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. nih.gov
Table 2: Catalysts and Conditions for Aldehyde Condensation
| Aldehyde Type | Catalyst | Conditions | Key Advantages |
|---|---|---|---|
| Aromatic Aldehydes | p-Toluenesulfonic acid | Grinding, Solvent-free | Short reaction time, high efficiency |
| Various Aldehydes | Chlorosulfonic acid | Mild conditions | Good to excellent yields |
| Aromatic Aldehydes | Al2O3/CuI/PANI nanocomposite | Mild conditions | Excellent yields |
| Aromatic Aldehydes | H2O2/TiO2 P25 nanoparticles | Solvent-free | Excellent yields |
This table summarizes findings from various synthetic protocols. rsc.orgacs.orgsemanticscholar.org
While reactions with ketones are possible, they can sometimes lead to different heterocyclic products instead of the expected benzimidazoles. thieme-connect.com
Beyond direct condensation, benzimidazole derivatives can be synthesized through the rearrangement of other heterocyclic structures. A notable example is the Mamedov rearrangement, which is an acid-catalyzed transformation of quinoxalinone derivatives into 2-heteroaryl-substituted benzimidazoles. semanticscholar.orgresearchgate.net This method provides an alternative pathway to benzimidazoles that may be difficult to access through more traditional routes like the Phillips-Ladenburg or Weidenhagen reactions. rsc.org The synthesis of benzimidazoles and benzimidazolones via new rearrangements of quinoxalinones has been a focus of recent research, offering milder reaction conditions and potentially quantitative yields. rsc.org
Oxidative cyclization represents a powerful strategy for benzimidazole synthesis. These methods often involve the in-situ formation and subsequent cyclization of an intermediate. For instance, benzimidazoles can be formed from the reaction of o-phenylenediamines and aldehydes in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), often with an acid catalyst. organic-chemistry.org This approach allows for a one-pot synthesis with short reaction times and high yields. organic-chemistry.org
Another innovative oxidative approach uses D-glucose as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines. acs.org This metal-free strategy is performed in water, offering excellent yields and broad functional group tolerance. acs.orgresearchgate.net More recent developments include electrochemical oxidative cyclization, which avoids the need for chemical oxidants and catalysts, presenting a greener alternative. researchgate.net
Condensation Reactions Involving o-Phenylenediamines and Related Precursors
Green Chemistry Principles in Benzimidazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce environmental impact. chemmethod.comchemmethod.com These efforts focus on minimizing waste, avoiding hazardous solvents, using renewable resources, and improving energy efficiency. chemmethod.com
Key green approaches in benzimidazole synthesis include:
Use of Green Solvents: Water has been successfully used as an environmentally benign solvent for oxidative cyclization reactions. acs.org Other eco-friendly media, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), have also been employed, offering advantages in both reaction yield and work-up procedures. nih.govchemmethod.com
Catalyst-Free and Metal-Free Reactions: Microwave-assisted synthesis of benzimidazoles from o-phenylenediamine and carboxylic acids has been achieved without any catalyst, representing a more economical and environmentally friendly method. thieme-connect.com Photocatalytic methods using organic dyes like Rose Bengal under visible light also provide a metal-free pathway. acs.org
Energy-Efficient Methods: The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times from hours to minutes or seconds, thereby lowering energy consumption compared to conventional heating methods. thieme-connect.comrjptonline.org
Use of Renewable Resources: The utilization of D-glucose as a C1 source for the benzimidazole core is a prime example of employing a renewable feedstock in synthesis. acs.org
These green methodologies not only reduce the environmental footprint of benzimidazole synthesis but also often lead to higher yields, shorter reaction times, and simpler purification processes. chemmethod.com
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced time frames compared to conventional heating methods. amazonaws.com This technology is applicable to both the formation of the benzimidazole ring and the subsequent N-alkylation to yield 1-butyl-5,6-dimethylbenzimidazole.
The synthesis of the benzimidazole core can be achieved by the microwave-assisted condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. scispace.com For the N-alkylation step, reacting 5,6-dimethylbenzimidazole with a butyl halide (e.g., 1-bromobutane) under microwave irradiation provides an efficient route to the target compound. The use of microwave heating can dramatically shorten reaction times from hours to mere minutes. amazonaws.com
One specific approach involves the reductive cyclization of a substituted nitroaniline in the presence of an aldehyde under microwave irradiation. For instance, a procedure using sodium dithionite (B78146) as a reductive cyclizing agent in a solvent like dimethyl sulfoxide (B87167) (DMSO) under microwave conditions has been reported for analogous 1,2-disubstituted benzimidazoles, demonstrating the feasibility of this green methodology. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives
| Method | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | o-Phenylenediamine, Formic Acid | Reflux | 2-4 hours | Moderate | |
| Microwave | o-Phenylenediamine, Formic Acid | Microwave Oven | 2-5 minutes | >90% |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative for organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. nih.gov
This technique is particularly effective for the N-alkylation of benzimidazoles. The reaction of 5,6-dimethylbenzimidazole with a butylating agent in the presence of a base can be accelerated under ultrasonic irradiation. This method often proceeds under mild conditions and can reduce reaction times from many hours to under an hour, while still providing high yields. imedpub.com The use of environmentally benign solvents, or even solvent-free conditions, further enhances the green credentials of this approach. researchgate.net
Table 2: Ultrasound-Promoted N-Alkylation of Benzimidazoles
| Substrate | Alkylating Agent | Solvent | Time (Ultrasound) | Time (Conventional) | Yield (Ultrasound) | Reference |
|---|---|---|---|---|---|---|
| 2-Substituted Benzimidazole | Dimethylsulphate | Triethanolamine | 6-8 min | 4-5 hours | 90% |
Application of Environmentally Benign Catalysts (e.g., Deep Eutectic Solvents, Heterogeneous Catalysts)
The principles of green chemistry encourage the use of non-toxic, reusable, and efficient catalysts. In benzimidazole synthesis, several classes of environmentally benign catalysts have been successfully employed.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DES can function as both the solvent and catalyst, are often biodegradable, have low toxicity, and are inexpensive. nih.govsemanticscholar.org For the synthesis of benzimidazole scaffolds, a DES can be formed from choline (B1196258) chloride and urea, or even by using one of the reactants, such as o-phenylenediamine, as part of the DES mixture. nih.govresearchgate.net This approach can lead to selective synthesis of either 2-substituted or 1,2-disubstituted benzimidazoles with high yields by simply adjusting the stoichiometry of the reactants. nih.gov
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling, which reduces waste and cost. epa.gov Examples used in benzimidazole synthesis include:
Metal-Organic Frameworks (MOFs): Materials like UiO-66-NH2 supporting copper nanoparticles have been used for the synthesis of benzimidazole derivatives at room temperature. These catalysts are highly recyclable. epa.gov
Supported Metal Catalysts: Iridium catalysts supported on titania have shown high activity for the dehydrogenative synthesis of benzimidazoles from primary alcohols and o-phenylenediamine derivatives. epa.govoiccpress.com
Nanoparticle Catalysts: Various nano-catalysts have been developed that offer high surface area and catalytic activity for the cyclocondensation reactions that form the benzimidazole ring. researchgate.net
The N-alkylation step to produce this compound can also be performed using heterogeneous catalysts, which avoids the need for strong, corrosive bases often used in conventional methods. researchgate.net
Mechanochemical Synthesis Approaches
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.gov This solvent-free approach is inherently green and can lead to the formation of products with high purity, eliminating the need for complex work-up procedures. rsc.orgrsc.org
The synthesis of benzimidazole derivatives has been successfully achieved by simply grinding the reactants, such as an o-phenylenediamine and an aldehyde, in a mortar and pestle or a ball mill. rsc.orgrsc.org This method is often catalyst-free, proceeds rapidly at room temperature, and produces high yields of the desired product. rsc.org Ball milling has been demonstrated to be an effective technique for the reaction between o-phenylenediamine and various carboxylic acids or aldehydes. nih.gov Furthermore, the subsequent N-alkylation of the benzimidazole core can also be carried out using ball milling, making it a viable route for the synthesis of this compound. nih.gov
Table 3: Mechanochemical Synthesis of Benzimidazole Derivatives
| Method | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Mortar & Pestle | o-Phenylenediamine, Aromatic Aldehyde | Grinding, room temp | 5-10 min | 90-95% | rsc.org |
| Ball Milling | o-Phenylenediamine, Benzoic Acid | 20 Hz frequency | 60 min | ~95% | nih.gov |
Specific Synthetic Pathways to 5,6-Dimethylbenzimidazole (Precursor to this compound)
The precursor 5,6-dimethylbenzimidazole is a crucial intermediate. It forms the core heterocyclic structure upon which the butyl group is subsequently added. Two common and historically significant pathways to its synthesis are detailed below.
Condensation of 4,5-Diamino-1,2-dimethylbenzene with Formic Acid
One of the most fundamental and widely used methods for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions. scispace.com To synthesize 5,6-dimethylbenzimidazole, the specific precursor 4,5-diamino-1,2-dimethylbenzene (also known as 4,5-dimethyl-o-phenylenediamine) is reacted with formic acid.
The reaction typically involves heating the mixture, often in the presence of a strong acid like hydrochloric acid, to facilitate the cyclization and dehydration. The formic acid serves as the source for the C2 carbon of the imidazole ring. While effective, this conventional method can require prolonged heating. As noted previously, the reaction rate can be significantly enhanced by employing microwave irradiation, reducing the synthesis time from hours to minutes while achieving excellent yields.
Preparation via Reduction of 4,5-Dimethyl-2-nitroaniline (B181755)
An alternative synthetic route begins with 4,5-dimethyl-2-nitroaniline. This pathway involves a two-step process within a single pot: the reduction of the nitro group to an amine, followed by cyclocondensation with a suitable one-carbon source.
The first step is the reduction of the nitro group on 4,5-dimethyl-2-nitroaniline to yield 1,2,4-triaminobenzene's dimethyl derivative. A variety of reducing agents can be used for this transformation. The resulting diamine is highly reactive and is typically not isolated. In the same reaction vessel, it is treated with a carboxylic acid (like formic acid) or an aldehyde, which triggers an intramolecular cyclization to form the stable benzimidazole ring. A modern approach uses reagents like sodium dithionite (Na2S2O4) which can act as the reducing agent, with the subsequent cyclization occurring to yield 5,6-dimethylbenzimidazole. researchgate.net This one-pot reductive cyclization is efficient and can be further optimized using microwave heating. researchgate.net
Conversion from 2-Mercapto-5,6-dimethylbenzimidazole
A crucial precursor for this compound is 2-Mercapto-5,6-dimethylbenzimidazole. This compound can be synthesized by reacting 1,2-dimethyl-4,5-diaminobenzene with carbon disulfide. The subsequent conversion of 2-Mercapto-5,6-dimethylbenzimidazole to the 5,6-dimethylbenzimidazole core is a critical step, typically achieved through desulfurization.
A widely employed method for this transformation is the use of Raney nickel. google.com The process involves heating 2-Mercapto-5,6-dimethylbenzimidazole with Raney nickel in a suitable solvent, such as n-butyl alcohol. google.com Raney nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy and is highly effective for the removal of sulfur from organic compounds. wikipedia.orgmasterorganicchemistry.com This desulfurization reaction cleaves the sulfhydryl group, yielding 5,6-dimethylbenzimidazole. google.com The resulting 5,6-dimethylbenzimidazole can then be isolated and purified, serving as the direct precursor for the subsequent N-alkylation step.
The general reaction is as follows:
2-Mercapto-5,6-dimethylbenzimidazole + Raney Nickel → 5,6-dimethylbenzimidazole
This desulfurization is a powerful method in organic synthesis for the hydrogenolysis of carbon-sulfur bonds. organicreactions.org
N-Alkylation Strategies for this compound Formation
The introduction of the butyl group at the nitrogen atom of the 5,6-dimethylbenzimidazole ring is achieved through N-alkylation. This reaction is a cornerstone in the synthesis of a wide array of N-substituted benzimidazole derivatives. nih.gov
Regioselective Alkylation at the Imidazole Nitrogen
The N-alkylation of unsymmetrical benzimidazoles like 5,6-dimethylbenzimidazole can potentially yield two different regioisomers: this compound and 1-butyl-6,7-dimethylbenzimidazole. However, in practice, the alkylation of 5,6-disubstituted benzimidazoles is generally regioselective. The electronic and steric effects of the substituents on the benzene (B151609) ring influence the site of alkylation. For 5,6-dimethylbenzimidazole, the two nitrogen atoms of the imidazole ring are electronically similar, leading to the formation of a mixture of N1 and N3 alkylated products. However, due to the symmetry of the 5,6-dimethyl substitution pattern, these two products are identical, resulting in the formation of this compound.
The reaction typically involves the deprotonation of the N-H group of the imidazole ring by a base to form a benzimidazolate anion, which then acts as a nucleophile and attacks the alkylating agent, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane).
Optimization of Reaction Conditions: Solvent Systems and Basic Medium Effects
The efficiency and yield of the N-alkylation reaction are highly dependent on the reaction conditions, particularly the choice of solvent and base. A variety of solvent systems and bases have been explored for the N-alkylation of benzimidazoles to optimize the reaction rate and yield.
Solvent Systems: The choice of solvent can significantly influence the solubility of the reactants and the rate of the reaction. Both polar and nonpolar solvents have been utilized. Common solvents for N-alkylation of benzimidazoles include dimethylformamide (DMF), acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (DMSO). acs.orgbeilstein-journals.org In some cases, aqueous systems with phase-transfer catalysts have also been employed. researchgate.net
Basic Medium Effects: The selection of the base is critical for the deprotonation of the benzimidazole N-H. The strength of the base can affect the reaction rate and the potential for side reactions. Commonly used bases range from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). researchgate.net The choice of base is often correlated with the solvent system to achieve optimal results.
Below is a table summarizing the effects of different solvent and base combinations on the N-alkylation of benzimidazoles, based on general findings in the literature.
| Solvent System | Basic Medium | General Observations |
| Dimethylformamide (DMF) | Sodium Hydride (NaH) | Often provides high yields and relatively short reaction times due to the high polarity of the solvent and the strength of the base. |
| Acetonitrile (MeCN) | Potassium Carbonate (K₂CO₃) | A common and effective combination, offering good yields under milder conditions compared to NaH/DMF. |
| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | Effective for many N-alkylation reactions, though solubility of the benzimidazolate salt can sometimes be a limiting factor. |
| Aqueous with Phase-Transfer Catalyst | Potassium Hydroxide (KOH) | An environmentally benign option that can provide high yields, especially with a suitable phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | Potassium Carbonate (K₂CO₃) | The high polarity of DMSO can facilitate the reaction, often leading to good yields. beilstein-journals.org |
This table is a generalized representation based on literature for N-alkylation of benzimidazoles and may require specific optimization for this compound.
Synthesis of 1-Butyl-5,6-dimethylbenzimidazolium Salts
Further reaction of this compound with an alkylating agent can lead to the formation of 1,3-disubstituted benzimidazolium salts. These salts are a class of ionic liquids with potential applications in various fields.
The synthesis of 1-butyl-5,6-dimethylbenzimidazolium salts involves the quaternization of the second nitrogen atom of the imidazole ring in this compound. This is typically achieved by reacting this compound with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in a suitable solvent. The reaction leads to the formation of a 1-butyl-3-alkyl-5,6-dimethylbenzimidazolium halide salt.
For example, the reaction with methyl iodide would yield 1-butyl-3-methyl-5,6-dimethylbenzimidazolium iodide. The general procedure involves heating the reactants in a solvent like acetonitrile or in the absence of a solvent. researchgate.net The resulting benzimidazolium salt can then be isolated and purified.
The general reaction is as follows:
This compound + R-X → [1-Butyl-3-R-5,6-dimethylbenzimidazolium]⁺X⁻
(where R is an alkyl group and X is a halide)
These asymmetrically substituted 1,3-dialkylbenzimidazolium salts can be characterized by various spectroscopic methods, including NMR. nih.gov
Spectroscopic and Structural Characterization of 1 Butyl 5,6 Dimethylbenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 1-Butyl-5,6-dimethylbenzimidazole, both proton (¹H) and carbon-13 (¹³C) NMR, alongside advanced two-dimensional techniques, provide a complete picture of its atomic connectivity and structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in different parts of the molecule. The aromatic region of the spectrum displays signals for the protons attached to the benzimidazole (B57391) ring system. Specifically, the protons at positions 4 and 7, and the proton at position 2 of the imidazole (B134444) ring, give rise to distinct resonances. The signals for the two methyl groups at positions 5 and 6 on the benzene (B151609) ring typically appear as a singlet in the upfield region of the spectrum. koreascience.krresearchgate.net
The butyl group attached to the nitrogen atom at position 1 exhibits a set of signals corresponding to the four different types of protons. These include a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom. The chemical shifts and coupling patterns of these signals are consistent with the n-butyl chain structure. rsc.org
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0 | s |
| H-4, H-7 | ~7.4 | s |
| N-CH₂ | ~4.1 | t |
| CH₂ | ~1.8 | m |
| CH₂ | ~1.3 | m |
| CH₃ (butyl) | ~0.9 | t |
| 5,6-di-CH₃ | ~2.3 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework of this compound. The spectrum shows distinct signals for each carbon atom in a unique chemical environment. The carbon atom at position 2 of the imidazole ring (NCHN) typically appears at a downfield chemical shift. nih.gov The quaternary carbons of the benzimidazole ring (C-3a, C-7a) and the carbons bearing the methyl groups (C-5, C-6) also produce characteristic signals. nih.gov
The aromatic carbons (C-4, C-7) show resonances in the expected aromatic region. The four carbons of the butyl group are observed in the upfield region of the spectrum, with their chemical shifts reflecting their distance from the electronegative nitrogen atom. rsc.org
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~143 |
| C-3a, C-7a | ~135, ~140 |
| C-4, C-7 | ~115, ~120 |
| C-5, C-6 | ~130 |
| N-CH₂ | ~45 |
| CH₂ | ~32 |
| CH₂ | ~20 |
| CH₃ (butyl) | ~14 |
| 5,6-di-CH₃ | ~20 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Advanced NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal which atoms are bonded to each other.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled. For this compound, this technique would show correlations between the adjacent methylene protons of the butyl group, confirming their sequence. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the butyl chain carbons by correlating them to their attached protons. It also confirms the assignments of the aromatic protons to their respective carbons. bmrb.io
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons and for confirming the attachment of the butyl group to the N-1 position of the benzimidazole ring by observing correlations between the N-CH₂ protons and the carbons of the imidazole ring. bmrb.io
Together, these advanced NMR techniques provide a detailed and robust structural characterization of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its various functional groups. researchgate.net The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and methyl groups appear in the 2850-2960 cm⁻¹ range. researchgate.net
A significant band in the spectrum is attributed to the C=N stretching vibration of the imidazole ring, which is usually found around 1600-1620 cm⁻¹. The C=C stretching vibrations of the benzene ring give rise to absorptions in the 1450-1600 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups are also observed at lower frequencies.
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N Stretch (Imidazole) | 1600-1620 |
| C=C Stretch (Aromatic) | 1450-1600 |
| CH₂/CH₃ Bending | 1375-1460 |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method and physical state.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal preparation. The ATR-IR spectrum of this compound is generally comparable to its FTIR spectrum obtained using a KBr pellet, with the same characteristic absorption bands present. nih.govosaka-u.ac.jp This technique is particularly useful for obtaining high-quality spectra of solid samples and can provide information about the surface of the material. nih.gov The use of ATR-IR confirms the presence of the key functional groups identified by traditional FTIR spectroscopy. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for separating and identifying volatile and thermally stable compounds. In the analysis of this compound, the gas chromatograph would separate the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column.
Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern can be used for identification. While specific experimental GC-MS data for this compound is not widely published, the expected fragmentation would involve the loss of the butyl group and other characteristic cleavages of the benzimidazole ring system. For the related compound, 5,6-dimethylbenzimidazole (B1208971), a major peak in its GC-MS spectrum is observed at a mass-to-charge ratio (m/z) of 131.0, along with the molecular ion peak at 146.0. nih.gov GC-MS analysis is a standard technique for purity assessment and identification of such heterocyclic compounds. restek.com
Table 1: Representative GC-MS Data for Related Benzimidazole Compounds
| Compound | Instrument Type | Key Fragmentation Peaks (m/z) |
|---|---|---|
| 5,6-Dimethylbenzimidazole | GC-MS | 146.0 (M+), 145.0, 131.0, 91.0, 77.0 nih.gov |
| 2-Ethyl-5,6-dimethyl-1H-benzimidazole (Predicted) | GC-MS | Expected loss of ethyl group (M-29), further fragmentation of the benzimidazole core. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a molecule. This is a critical step in the unambiguous identification of a new or known compound. For this compound, with the chemical formula C₁₃H₁₈N₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. This precise measurement helps to confirm the compound's identity. HRMS data for various benzimidazole derivatives have been reported, confirming their elemental compositions with high accuracy. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂ | - |
| Calculated Exact Mass [M+H]⁺ | 203.1543 | Calculated |
| HRMS (ESI-TOF) for a related brominated benzimidazole derivative [M+H]⁺ | Found: 457.2278 | nih.govrsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of organic molecules, including those that are not suitable for GC-MS due to low volatility or thermal instability. In this method, the compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. nih.gov
For this compound, LC-MS analysis would typically employ a reversed-phase column (e.g., C18) and an electrospray ionization (ESI) source, which is a soft ionization technique that usually results in a prominent protonated molecular ion [M+H]⁺. beilstein-journals.org LC-MS/MS, a tandem MS technique, can be used to further fragment the selected precursor ion to obtain detailed structural information. cbu.edu.trjournaltocs.ac.uk This method is highly sensitive and specific for detecting and quantifying benzimidazoles in various matrices. nih.gov
Table 3: Representative LC-MS Data for Related Benzimidazole Compounds
| Compound | Instrument Type | Ionization Mode | Precursor Ion (m/z) |
|---|---|---|---|
| 5,6-Dimethylbenzimidazole | LC-ESI-QFT | Negative | 145.0772 [M-H]⁻ massbank.eu |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure. For aromatic and heterocyclic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzimidazole ring system.
The UV-Vis spectrum of 5,6-dimethylbenzimidazole, the core structure, shows characteristic absorption bands. The addition of a butyl group at the N1 position is expected to cause only minor shifts (solvatochromic or bathochromic) in the absorption maxima compared to the parent compound. The spectrum is typically recorded in a solvent such as ethanol. researchgate.net Studies on related copper complexes of 5,6-dimethylbenzimidazole have also utilized UV-Vis spectroscopy to characterize the electronic transitions, although these are dominated by d-d transitions of the metal center. researchgate.net
Table 4: UV-Vis Absorption Data for Related Benzimidazole Compounds
| Compound | Solvent | λmax (nm) (Transition) |
|---|---|---|
| 5,6-dimethoxy-1-indanone (structurally related chromophore) | Ethanol | ~220, ~260, ~300 researchgate.net |
| Copper(II) complex with 5,6-dimethylbenzimidazole | Not Specified | ~700 (d-d transition) researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, extensive crystallographic data exists for molecules containing the 5,6-dimethylbenzimidazole moiety, often as a ligand in metal complexes like butylcobalamin. nih.govacs.org This data provides valuable insight into the expected geometry of the benzimidazole ring and its substituents.
Determination of Molecular Conformation and Bond Parameters
From crystallographic studies of related compounds, the 5,6-dimethylbenzimidazole ring system is known to be essentially planar. The butyl group attached to the nitrogen atom would adopt a staggered conformation to minimize steric strain. Analysis of butylcobalamin reveals specific bond distances, such as the bond between the cobalt atom and the N3 atom of the 5,6-dimethylbenzimidazole ligand, which is reported to be 2.244(1) Å. nih.govacs.org The conformation of the butyl group itself would be flexible, but in a crystalline state, it would adopt a single, low-energy conformation. The bond lengths and angles within the benzimidazole core are expected to be consistent with those observed in other structurally characterized benzimidazole derivatives.
Table 5: Selected Bond Parameters from Crystal Structures of Related Compounds
| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|---|
| Butylcobalamin | Co-N3B (of 5,6-dimethylbenzimidazole) | 2.244(1) | - | nih.govacs.org |
| Ethylcobalamin | Co-N3B (of 5,6-dimethylbenzimidazole) | 2.232(1) | - | nih.govacs.org |
| 1,3-bis(quinolin-2-ylmethyl)benzimidazolium salt | C-N-C (within benzimidazole ring) | ~1.3-1.4 | ~108-110 | nih.gov |
| This compound (Predicted) | C-N (imidazole ring) | ~1.38 | - | - |
| This compound (Predicted) | C=N (imidazole ring) | ~1.32 | - | - |
Table 6: List of Compound Names
| Compound Name |
|---|
| This compound |
| 5,6-dimethylbenzimidazole |
| Butylcobalamin |
| Ethylcobalamin |
| 5,6-dimethoxy-1-indanone |
| 2-Ethyl-5,6-dimethyl-1H-benzimidazole |
Analysis of Intermolecular Interactions in the Crystalline Lattice of this compound
A comprehensive review of available scientific literature and crystallographic databases indicates that a detailed single-crystal X-ray diffraction study for the specific compound This compound has not been publicly reported. Consequently, specific data regarding its crystalline lattice and the precise nature of its intermolecular interactions, such as hydrogen bond distances, π-π stacking parameters, and other non-covalent interactions, are not available.
While crystallographic data for related compounds exist, such as for the parent molecule 5,6-dimethylbenzimidazole nih.govwikipedia.org or for complexes where it acts as a ligand (e.g., in butylcobalamin) nih.govnih.govacs.org, this information is not directly transferable to the N-butylated derivative. The introduction of the butyl group at the N1 position significantly alters the molecule's steric and electronic properties, which would lead to a unique crystal packing arrangement.
General principles of supramolecular chemistry and findings from related benzimidazole structures allow for a hypothetical discussion of the types of intermolecular interactions that could be expected in the crystal lattice of this compound.
Expected Intermolecular Interactions:
π-π Stacking: The planar benzimidazole ring system is electron-rich and susceptible to π-π stacking interactions. researchgate.net In the solid state, molecules would likely arrange to facilitate face-to-face or offset stacking of the aromatic rings, contributing significantly to the stability of the crystal lattice. The centroid-to-centroid distance for such interactions in similar benzimidazole derivatives is often observed in the range of 3.5 to 3.9 Å. researchgate.net
C-H···π Interactions: The butyl chain and the methyl groups provide several C-H bonds that can act as weak hydrogen bond donors. These can interact with the electron-rich π-system of the benzimidazole ring of adjacent molecules. Such C-H···π interactions are a common feature in the crystal packing of aromatic and alkyl-aromatic compounds. nih.goviucr.org
Without experimental data, it is not possible to construct accurate data tables detailing bond distances, angles, and specific packing motifs. A definitive analysis requires the synthesis of single crystals of this compound and their characterization by X-ray crystallography. Such a study would elucidate the three-dimensional arrangement of the molecules and provide precise quantitative data on the intermolecular forces governing the crystalline structure.
Chemical Reactivity and Transformation Pathways of 1 Butyl 5,6 Dimethylbenzimidazole
Reactivity of the Benzimidazole (B57391) Nucleus
The core structure of 1-Butyl-5,6-dimethylbenzimidazole is the benzimidazole nucleus, a fused heterocyclic system consisting of benzene (B151609) and imidazole (B134444) rings. This nucleus is the primary site of chemical reactivity, participating in both electrophilic and nucleophilic reactions.
Electrophilic Substitution Reactions on the Benzene Moiety
The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is directed by the existing substituents: the fused N-alkylated imidazole ring and the two methyl groups at the 5- and 6-positions. Both the imidazole ring and the methyl groups are electron-donating, thus activating the benzene ring towards electrophilic attack.
In N-alkylated benzimidazoles, electrophilic substitution typically occurs at the 4- and 7-positions. The 5,6-dimethyl substitution pattern of the target molecule leaves the 4- and 7-positions as the most probable sites for reaction. Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2), usually with a mixture of nitric acid and sulfuric acid. For this compound, this reaction is expected to yield a mixture of 4-nitro and 7-nitro derivatives. The mononitration of similar 2-Alkyl-5(6)-methyl-benzimidazoles has shown that the nitro group is introduced in the 6 (or 5) position, but with those positions blocked by methyl groups in the target compound, the 4 and 7 positions are the logical targets. researchgate.net
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. Halogenation of 2-alkyl-5(6)-chlorobenzimidazoles has been shown to occur at the 6(5) position, with subsequent nitration affording the 7(4)-nitrobenzimidazoles. semanticscholar.org For the title compound, direct halogenation is predicted to occur at the 4- and 7-positions.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H).
Friedel-Crafts Reactions: Alkylation or acylation of the benzene ring can be performed, though these reactions can be complex with heterocyclic systems due to potential side reactions with the nitrogen atoms.
The predicted regioselectivity for these reactions is summarized in the table below.
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | HNO₃ / H₂SO₄ | 1-Butyl-5,6-dimethyl-4-nitrobenzimidazole & 1-Butyl-5,6-dimethyl-7-nitrobenzimidazole |
| Bromination | Br₂ or NBS | 4-Bromo-1-butyl-5,6-dimethylbenzimidazole & 7-Bromo-1-butyl-5,6-dimethylbenzimidazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid & this compound-7-sulfonic acid |
Nucleophilic Reactions at the Imidazole Nitrogen
In this compound, the nitrogen at position 1 (N1) is tertiary, having been alkylated with the butyl group. However, the nitrogen at position 3 (N3) possesses a lone pair of electrons and is nucleophilic. thieme-connect.de This site can react with electrophiles, most notably in quaternization reactions.
Quaternization: This reaction involves the treatment of the N-alkylated benzimidazole with an alkyl halide, such as methyl iodide, to form a benzimidazolium salt. lew.roresearchgate.net The N3 atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positive charge on the imidazole ring. This transformation converts the neutral molecule into a cationic species, significantly altering its physical properties like solubility and melting point. thieme-connect.de
For example, reacting this compound with methyl iodide would yield 1-Butyl-3-methyl-5,6-dimethylbenzimidazolium iodide. lew.ro These quaternary salts are a distinct class of compounds with applications as ionic liquids and precursors to N-heterocyclic carbenes. nih.gov
Functional Group Transformations of the Butyl Substituent
The n-butyl group attached to the N1 position is a saturated alkyl chain and is generally less reactive than the aromatic nucleus. However, specific transformations can be achieved under certain conditions.
Free-Radical Halogenation: While the aromatic ring is deactivated towards radical reactions, the butyl group can undergo free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator. youtube.com The selectivity of this reaction would favor the methylene (B1212753) group adjacent to the nitrogen atom (the α-position) due to potential stabilization of the resulting radical, although reactions at other positions on the chain are also possible.
Oxidation: Direct oxidation of the butyl chain is challenging. However, advanced catalytic systems, often involving transition metals, can achieve site-selective C-H oxidation. acs.org Such a transformation could potentially introduce a hydroxyl or carbonyl group onto the butyl chain, providing a handle for further derivatization.
Oxidation and Reduction Reactions
The this compound molecule has several sites that can undergo oxidation or reduction, although the aromatic system imparts significant stability.
Oxidation:
N-Oxide Formation: While direct N-oxidation of benzimidazoles is not common, heterocyclic N-oxides are an important class of compounds. thieme-connect.denih.gov The formation of an N-oxide at the N3 position would require specific oxidizing agents, and the reaction is generally more feasible in other N-heterocyclic systems.
Side-Chain Oxidation: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (heat, high concentration). This would transform the dimethylbenzimidazole core into a dicarboxylic acid derivative.
Ring Cleavage: Very strong oxidative conditions can lead to the degradation of the aromatic benzimidazole ring itself.
Reduction:
Catalytic Hydrogenation: The benzimidazole ring is resistant to reduction due to its aromaticity. However, under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the benzene moiety can be reduced. This would lead to the formation of tetrahydro- and hexahydrobenzimidazole derivatives, converting the aromatic system into a saturated or partially saturated cyclic structure. thieme-connect.de
Derivatization Strategies for Analog Synthesis
The reactivity profile of this compound allows for several strategic approaches to synthesize a diverse library of analogs. These strategies leverage the reactions described in the previous sections to modify the core structure at specific positions.
A primary modern strategy involves introducing a halogen at the 4- or 7-position via electrophilic halogenation, which then serves as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net
Suzuki-Miyaura Coupling: A 4- or 7-bromo derivative can be coupled with various boronic acids to introduce new aryl or heteroaryl substituents at these positions. This is a powerful method for extending the aromatic system. researchgate.net
Buchwald-Hartwig Amination: The same bromo-intermediate can be reacted with a wide range of amines in the presence of a palladium catalyst to form new C-N bonds, yielding 4- or 7-amino derivatives. nih.gov
C2-Functionalization: While electrophilic substitution occurs on the benzene ring, modern methods have been developed for the direct C-H functionalization at the C2 position of the imidazole ring, often using transition metal catalysis. researchgate.netmit.edu
N3-Quaternization: As discussed, alkylation at the N3 position creates benzimidazolium salts, which can be considered a distinct class of analogs with altered electronic and solubility properties. nih.gov
These strategies are summarized in the table below.
| Strategy | Reaction Sequence | Target Position(s) | Type of Analog Produced |
| Suzuki Coupling | 1. Electrophilic Halogenation2. Pd-catalyzed coupling with R-B(OH)₂ | 4- and 7- | Aryl/Heteroaryl-substituted benzimidazoles |
| Buchwald-Hartwig Amination | 1. Electrophilic Halogenation2. Pd-catalyzed coupling with R₂NH | 4- and 7- | Amino-substituted benzimidazoles |
| C-H Functionalization | Direct catalytic C-H activation | 2- | C2-alkylated or C2-arylated benzimidazoles |
| N-Quaternization | Reaction with alkyl halide (e.g., R-I) | 3- | Benzimidazolium salts |
By combining these approaches, chemists can systematically modify the structure of this compound to explore its chemical space and develop new compounds with tailored properties.
Computational Chemistry and Molecular Modeling of 1 Butyl 5,6 Dimethylbenzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-butyl-5,6-dimethylbenzimidazole, DFT calculations offer a detailed understanding of its electronic and structural properties.
Electronic Structure and Energetic Analysis
DFT calculations, often employing methods like B3LYP with a 6-311G** basis set, are used to determine the optimized geometry and electronic properties of benzimidazole (B57391) derivatives. nih.govmdpi.com These calculations provide data on total energy, dipole moment, and the energies of frontier molecular orbitals. niscpr.res.in The electronic structure of benzimidazole derivatives is influenced by the substituents on the benzimidazole ring. bohrium.com For instance, the addition of electron-rich groups can increase the electron density around the ring, affecting electrostatic interactions. mdpi.com
Theoretical calculations for similar benzimidazole compounds have shown that different conformers can be thermodynamically stable within a small energy difference. nih.gov The total energies calculated by DFT help in understanding the stability of different molecular conformations. nbu.edu.sa For example, in some 1,3-benzothiazole derivatives, two main conformers exist with one being more stable due to a rotational barrier. nbu.edu.sa
Table 1: Calculated Electronic Properties of a Benzimidazole Derivative
| Property | Value |
|---|---|
| Total Energy | Varies based on conformation |
| Dipole Moment | Dependent on molecular geometry |
| HOMO Energy | -5.8885 eV nih.gov |
| LUMO Energy | -0.4770 eV nih.gov |
| Energy Gap (ΔE) | 5.4115 eV nih.gov |
Note: Data is for a related benzimidazole derivative and serves as an illustrative example. Actual values for this compound would require specific calculations.
Prediction of Vibrational Spectra
Theoretical vibrational spectra for benzimidazole derivatives can be computed using DFT methods, such as B3LYP with a 6-311G** basis set. nih.gov These calculations predict the frequencies of normal modes of vibration. niscpr.res.in The calculated vibrational frequencies are often scaled to achieve better agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govniscpr.res.in
For 5,6-dimethylbenzimidazole (B1208971), a close agreement between observed and calculated frequencies has been achieved, allowing for detailed assignments of vibrational bands. nih.govmdpi.com For instance, C-H stretching vibrations in benzimidazolium salts are typically observed in the 2700-3100 cm⁻¹ range, while C=C stretching vibrations appear around 1600-1800 cm⁻¹. dergipark.org.tr Specific C=N peaks in the benzimidazolium ring are observed around 1560 cm⁻¹. dergipark.org.trrsc.org
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Benzimidazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (ring) | 3126 mdpi.com | 3106 mdpi.com |
| C=O stretch | 1737 / 1629 mdpi.com | 1691 / 1652 mdpi.com |
| C-O stretch | 1261 / 1225 mdpi.com | 1255 / 1215 mdpi.com |
| C=N stretch | 1490 mdpi.com | Not specified in source |
| C-N stretch | 1347 mdpi.com | Not specified in source |
Note: The data is for a derivative of 5,6-dimethyl-1H-benzo[d]imidazole and illustrates the correlation between theoretical and experimental values.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.goviucr.org A smaller energy gap suggests higher polarizability and greater chemical reactivity. iucr.org
For benzimidazole derivatives, the HOMO and LUMO are often localized over the entire benzimidazole ring system. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iucr.org The energy gap can indicate the potential for intramolecular energy transfer. niscpr.res.in DFT calculations provide quantitative values for HOMO and LUMO energies, which are used to compute global reactivity descriptors like ionization potential, electron affinity, electronegativity, hardness, and softness. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. scienceopen.com These simulations provide insights into the conformational flexibility and dynamics of molecules like this compound. scienceopen.com By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can reveal accessible conformations and the energy barriers between them. ucr.edu
MD simulations start with an initial structure, often obtained from experimental data or optimized by quantum mechanical calculations, and then solve Newton's equations of motion for the system. scienceopen.comucr.edu This allows for the observation of conformational changes, from small-amplitude backbone motions to larger structural rearrangements. ucr.edu The analysis of MD trajectories can identify stable conformational states and the dynamics of interconversion between them, which is crucial for understanding how the molecule might interact with biological targets. ucr.edumdpi.com The root-mean-square deviation (RMSD) of atomic positions over time is often used to assess the stability of the simulation and the extent of conformational changes. conicet.gov.ar
Molecular Docking Studies of Benzimidazole Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is instrumental in drug discovery for predicting ligand-target interactions. nih.gov
Ligand-Target Interaction Modeling (General Principles)
The primary goal of molecular docking is to predict the structure of the ligand-protein complex by exploring the conformational space of the ligand within the protein's binding site. youtube.com A scoring function is then used to estimate the binding affinity, typically expressed as a negative energy value, where a lower value indicates a better binding affinity. nih.gov
The process involves preparing the 3D structures of both the ligand and the receptor. youtube.com For the receptor, this may involve adding hydrogen atoms and assigning charges. youtube.com The ligand's structure is often optimized to its lowest energy conformation. acs.org The docking algorithm then samples a large number of possible orientations and conformations of the ligand in the receptor's binding site. youtube.com
For benzimidazole scaffolds, docking studies have been used to investigate their binding modes with various protein targets. nih.govacs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole derivative and amino acid residues in the binding pocket of the receptor. nih.govresearchgate.net The results from molecular docking can help to rationalize the observed biological activity of these compounds and guide the design of new, more potent derivatives. nih.gov
Prediction of Binding Affinities and Modes of Interaction
Computational molecular docking is a key tool used to predict the binding affinity and specific interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.net The benzimidazole scaffold is known to interact with biomacromolecules through a variety of non-covalent forces. researchgate.netnih.gov These interactions are crucial for its biological activity and can be predicted with considerable accuracy. researchgate.netnih.gov
Studies on structurally related benzimidazole compounds interacting with proteins like Bovine Serum Albumin (BSA), DNA gyrase, and protein kinase CK2 reveal common binding modes. researchgate.netnih.gov The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov The butyl group at the N-1 position of this compound is particularly important for establishing hydrophobic and alkyl-pi interactions within the binding pocket of a target protein. researchgate.net The electron-rich benzimidazole ring itself can participate in pi-pi stacking and pi-anion/cation interactions. researchgate.netnih.gov
Table 1: Predicted Interaction Types for Benzimidazole Derivatives with Protein Targets
| Interaction Type | Description | Relevant Moiety |
|---|---|---|
| Hydrogen Bonds | Formed between the imidazole (B134444) nitrogen atoms and polar residues in the protein. researchgate.net | Imidazole Ring |
| Hydrophobic & van der Waals | Non-specific interactions between non-polar regions of the ligand and protein. researchgate.netnih.gov | Entire Molecule |
| Alkyl and Pi-Alkyl | Interactions involving the aliphatic butyl chain and aromatic residues of the protein. researchgate.net | Butyl Group, Benzene (B151609) Ring |
| Pi-Pi Stacking | Stacking of the aromatic benzimidazole ring with aromatic amino acid residues. researchgate.net | Benzimidazole Ring System |
| Pi-Sulfur | Interaction between the aromatic ring and sulfur-containing amino acids like methionine. researchgate.net | Benzimidazole Ring System |
These predictive models are invaluable for identifying potential biological targets for this compound and for guiding the development of derivatives with enhanced binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com For benzimidazole derivatives, QSAR studies are instrumental in identifying the key molecular properties that govern their pharmacological effects, such as antioxidative or antimicrobial activity. scispace.comnih.gov
In a typical QSAR study, a set of benzimidazole derivatives with varying substituents is synthesized and tested for a specific biological activity. scispace.com Molecular descriptors—numerical values that characterize the physicochemical, electronic, steric, and structural properties of the molecules—are then calculated. scispace.com Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is generated that links these descriptors to the observed activity. scispace.com
Research on N-substituted benzimidazoles has shown that substituents at the N-1, C-2, and C-5(6) positions significantly influence biological activity. nih.govresearchgate.net For instance, 3D-QSAR models have been developed to explore which molecular properties have the greatest impact on the antioxidative activity of benzimidazole-derived carboxamides. nih.govirb.hr These studies often reveal the importance of specific steric and electronic fields around the molecule, which can be visualized to understand how changes in structure, such as altering the length or branching of the N-1 alkyl chain (like the butyl group), would affect activity. nih.gov An unsubstituted compound with an isobutyl side chain at the N-1 position has demonstrated strong antiproliferative activity, highlighting the role of this substituent. nih.govresearchgate.net
Table 2: Common Molecular Descriptors in Benzimidazole QSAR Studies
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and ability to cross membranes |
| Structural | Molecular Weight, Number of Rotatable Bonds | Basic structural features |
QSAR models provide a predictive framework to estimate the activity of novel, unsynthesized benzimidazole derivatives, thereby streamlining the drug discovery process. scispace.com
Pharmacophore Mapping and Ligand-Based Design
Pharmacophore mapping is a powerful ligand-based drug design technique that involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. researchgate.net This approach is particularly useful when the structure of the biological target is unknown. The model is built by superimposing a set of active molecules and extracting the common features responsible for their activity. researchgate.net
For the benzimidazole class, pharmacophore models often highlight the importance of features such as:
Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the imidazole ring are key interaction points. nih.gov
Hydrophobic Center: The fused benzene ring and alkyl substituents, like the butyl group at the N-1 position, often form a critical hydrophobic region that interacts with non-polar pockets in the target receptor. nih.gov
Aromatic Ring: The planar benzimidazole ring system provides a scaffold for pi-stacking interactions. nih.gov
Once a pharmacophore model is established, it serves as a 3D query to screen virtual libraries of compounds to find new molecules that fit the model. researchgate.net Furthermore, it guides the rational design of new derivatives. For this compound, a pharmacophore model could suggest modifications to the butyl chain or additions to the C-2 position to enhance interactions with a specific target. The consistent finding that substitutions at the N-1, C-2, and C-5(6) positions are critical for the activity of benzimidazoles underscores the reliability of pharmacophore models for this chemical class. nih.govresearchgate.net This strategy allows medicinal chemists to focus their synthetic efforts on compounds that have the highest probability of being biologically active.
Table 3: Key Pharmacophoric Features of Bioactive Benzimidazoles
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Imidazole Nitrogen (N) | Hydrogen Bonding |
| Hydrogen Bond Donor | Imidazole Amine (N-H) | Hydrogen Bonding |
| Aromatic Center | Benzene Ring | Pi-Pi Stacking |
Advanced Analytical Methodologies for Research on Benzimidazole Compounds
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are fundamental in determining the purity and concentration of 1-Butyl-5,6-dimethylbenzimidazole. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) provide the necessary resolution and sensitivity for accurate analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RPLC) is a key technique for the analysis of this compound and related compounds. Research has been conducted to correlate the hydrophobicity of benzimidazole (B57391) derivatives with their retention parameters in RPLC systems. nih.gov
In one such study, the analysis was performed using a commercially available LiChrosorb® RP-18 column. nih.govasm.org The mobile phase consisted of a binary mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 7), with the methanol concentration ranging from 60-95%. asm.org The retention constant (log k₀), which is a measure of hydrophobicity, was determined by extrapolation. nih.gov This method allows for the precise quantification and purity assessment of this compound.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph |
| Column | LiChrosorb® RP-18 (250x4 mm I.D., 5 µm particle size) |
| Mobile Phase | Methanol-phosphate buffer (pH 7) |
| Injection Volume | 20 µl |
| Flow Rate | 1 mL min⁻¹ |
| Temperature | Room Temperature |
| Sample Preparation | Dissolved in methanol (0.05 mg/ml) and filtered (0.2 µm) |
Ultra-Performance Liquid Chromatography (UPLC)
While specific UPLC methods for this compound are not widely detailed in public-domain research, methodologies developed for its parent compound, 5,6-Dimethylbenzimidazole (B1208971), offer significant insight. UPLC, a high-pressure variation of HPLC, provides faster analysis times and greater resolution.
An analytical method for 5,6-Dimethylbenzimidazole utilizes a Waters Acquity UPLC BEH C18 column coupled with mass spectrometry. massbank.eu This method employs a gradient flow, which allows for the efficient separation of the analyte from other components in the sample matrix. massbank.eu The high resolution and sensitivity of this UPLC-MS method make it suitable for detailed quantitative analysis and purity determination. massbank.eu
Table 2: UPLC Parameters for the Analysis of the Related Compound 5,6-Dimethylbenzimidazole
| Parameter | Specification |
| Instrument | Waters Acquity UPLC coupled to a QExactive Orbitrap HF-X |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Solvent A | 1 mM ammonium (B1175870) fluoride (B91410) in water |
| Solvent B | Methanol (MeOH) |
| Flow Rate | 0.45 mL/min |
| Flow Gradient | 98/2 (A/B) at 4.2 min, 0/100 at 22 min, 0/100 at 25 min, 98/2 at 25.1 min |
| Retention Time | 12.047 min |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of benzimidazole derivatives. For the parent compound, 5,6-dimethylbenzimidazole, GC-MS methods have been documented, providing information on its mass spectrum. nih.gov
While detailed public information on the specific chromatographic conditions for this compound is scarce, the data for its core structure is available. The mass spectrum provides fragmentation patterns that are crucial for structural elucidation and identification. The primary ion and major fragments are key identifiers in GC-MS analysis.
Table 3: GC-MS Spectral Data for the Parent Compound 5,6-Dimethylbenzimidazole
| Parameter | Data |
| Instrument Type | GC-MS |
| Major Peaks (m/z) | 131.0, 146.0, 145.0, 91.0, 77.0 |
Stability Profiling Using Analytical Methods
The stability of a chemical compound is a critical parameter, and analytical methods are essential for its evaluation. Stability studies often involve subjecting the compound to various stress conditions to understand its degradation pathways.
For a derivative of this compound, specifically bis[4-(5,6-dimethyl-1H-benzimidazole-1-yl)butyl]-4,4′-bipyridinium dibromide (a viologen), its stability has been assessed in the context of electrochromic applications. core.ac.uk An electrochromic device using this compound was subjected to repetitive switching between colored and bleached states. The device was found to have almost no loss in redox activity after 1000 cycles, demonstrating the high stability of the benzimidazole derivative under these specific electrochemical conditions. core.ac.uk This type of cycling study, monitored by techniques like cyclic voltammetry and spectroelectrochemistry, serves as a practical stability profile, indicating the robustness of the molecule's core structure to repeated oxidation and reduction. core.ac.uk
Structure Activity Relationships Sar in Substituted Benzimidazole Research Mechanistic Focus
Influence of N1-Substitution (Butyl Group) on Molecular Recognition and Interactions
The substitution at the N1 position of the benzimidazole (B57391) ring is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The presence of a substituent at this nitrogen position prevents the tautomerism that can occur in unsubstituted benzimidazoles, leading to a fixed electronic state and more predictable interactions. nih.gov
The N1-butyl group in 1-Butyl-5,6-dimethylbenzimidazole primarily influences molecular recognition through hydrophobic and steric effects. A comprehensive study of N-Butyl-1H-benzimidazole showed that the presence of the butyl substituent does not significantly alter the conjugation and structural organization of the core benzimidazole ring. nih.govresearchgate.net However, the butyl chain, being a flexible and lipophilic moiety, enhances the molecule's hydrophobicity. rsc.org This increased lipophilicity can facilitate passage through biological membranes and promote binding to hydrophobic pockets within target macromolecules like enzymes or receptors.
Impact of 5,6-Dimethyl Substitution on the Aromatic Ring on Binding Specificity
The substitution pattern on the benzene (B151609) portion of the benzimidazole scaffold significantly modulates its electronic properties and directs its interactions. The 5,6-dimethyl substitution is of particular biological note as it is the pattern found in vitamin B12 (cobalamin), where 5,6-dimethylbenzimidazole (B1208971) acts as the lower axial ligand to the cobalt atom. nih.govwikipedia.org This natural precedent highlights the inherent biocompatibility and specific recognition potential of this substitution pattern.
The two methyl groups at the C5 and C6 positions influence binding specificity through several mechanisms:
Electronic Effects: Methyl groups are weakly electron-donating. Their presence on the benzene ring can subtly alter the electron density of the aromatic system, which can influence pi-pi stacking interactions with aromatic residues in a binding pocket.
Hydrophobic Interactions: The methyl groups increase the lipophilicity of the benzene ring, favoring interactions with nonpolar regions of a biological target. nih.gov
Steric Influence: The methyl groups add bulk to the planar benzimidazole ring. This can enhance binding specificity by creating a more defined shape that fits snugly into a complementary binding site. Conversely, it can also introduce steric hindrance, preventing interaction with targets that cannot accommodate this bulk. acs.org
Studies on various benzimidazole derivatives have shown that the position and nature of substituents on the benzene ring are critical. For instance, in α-amylase inhibitors, 5,6-dimethyl substituted derivatives showed different activity profiles compared to those with electron-withdrawing groups like nitro or halogen substituents, underscoring the importance of this specific substitution in directing biological activity. acs.orgmdpi.com The methyl groups are considered critical for the cytotoxic effects of some benzimidazole analogs. nih.gov
Conformational Flexibility and its Role in Intermolecular Interactions
The conformational flexibility of this compound is primarily dictated by the N1-butyl group. The benzimidazole ring system itself is a rigid, planar structure. rsc.org However, the single bonds within the butyl chain (C-C and N-C) allow for free rotation.
This flexibility is a key element in the "induced fit" model of ligand-receptor binding. The ability of the butyl chain to rotate and bend allows the entire molecule to adapt its three-dimensional shape to match the topography of a binding site on a biological macromolecule. This conformational adaptability can maximize intermolecular contacts, such as hydrophobic and van der Waals interactions, thereby increasing the stability and affinity of the ligand-target complex.
In studies of coordination polymers, the flexibility of a 1,4-butanediyl linker connecting two 5,6-dimethylbenzimidazole units was shown to be crucial for the formation of specific three-dimensional supramolecular architectures. researchgate.net While this is in a different context, it illustrates the conformational freedom of a butyl chain attached to this specific benzimidazole derivative. Theoretical studies on N-Butyl-1H-benzimidazole have also detailed the optimized molecular structure, confirming the non-rigid nature of the butyl substituent relative to the benzimidazole core. nih.govresearchgate.net
General Principles of Benzimidazole Interaction with Biological Macromolecules (e.g., DNA intercalation, enzyme inhibition)
The benzimidazole scaffold, being a structural isostere of naturally occurring purines, can readily interact with a wide range of biological macromolecules. nih.govnih.gov This mimicry allows these compounds to function as inhibitors or modulators of various biological processes.
Interaction with DNA: Benzimidazole derivatives can bind to DNA through several non-covalent modes:
Intercalation: The planar aromatic ring system of the benzimidazole can insert itself between the base pairs of the DNA double helix. researchgate.netnih.gov This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects. Spectroscopic studies and viscosity measurements are often used to confirm intercalation. nih.gov
Groove Binding: Many benzimidazole derivatives act as DNA minor groove binders, showing a preference for AT-rich sequences. nih.govresearchgate.net This interaction is driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the edges of the base pairs in the DNA groove. nih.gov
Electrostatic Interactions: Positively charged benzimidazole derivatives can interact with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net
Enzyme Inhibition: Benzimidazoles are versatile scaffolds for designing enzyme inhibitors and are particularly prominent as kinase inhibitors. nih.gov
Kinase Inhibition: They can act as ATP-competitive inhibitors by occupying the ATP-binding site of kinases. The benzimidazole core can form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov Substituents on the scaffold are then able to exploit other nearby pockets to achieve potency and selectivity.
Allosteric Inhibition: Some benzimidazole-based compounds inhibit enzymes by binding to an allosteric site, a location distinct from the active site. nih.gov This binding induces a conformational change in the enzyme that reduces or abolishes its catalytic activity. This mechanism was identified for certain inhibitors of the Hepatitis C virus RNA-dependent RNA polymerase. nih.gov
Metalloproteinase Inhibition: The nitrogen atoms in the imidazole (B134444) ring can act as chelating agents for metal ions, such as the zinc ion present in the active site of enzymes like dipeptidyl peptidase III (DPP III) or lysine (B10760008) demethylases. acs.orgmdpi.com This chelation can be a key part of the inhibitory mechanism.
The specific interactions are governed by the full substitution pattern of the molecule, which allows for a combination of hydrogen bonds, hydrophobic interactions, pi-pi stacking, and polar contacts to achieve high affinity and specificity for a given target. nih.gov
Broader Academic Research Applications and Biochemical Relevance of Benzimidazole Scaffolds
Benzimidazoles as Ligands in Coordination Chemistry
Benzimidazole (B57391) and its derivatives are highly valued as ligands in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. The presence of both a pyridine-type and a pyrrole-type nitrogen atom within the imidazole (B134444) ring allows for versatile coordination modes, making them excellent building blocks for complex molecular architectures.
Design and Synthesis of Metal Complexes with Benzimidazole Ligands
The design and synthesis of metal complexes featuring benzimidazole ligands are a vibrant area of research. Scientists can tailor the properties of these complexes by modifying the benzimidazole core with various substituents. For instance, the introduction of different functional groups can influence the electronic and steric properties of the ligand, which in turn affects the geometry, stability, and reactivity of the resulting metal complex. arabjchem.orgresearchgate.net
The synthesis of these complexes often involves the reaction of a metal salt with a benzimidazole-containing ligand in a suitable solvent. researchgate.netsciensage.info The choice of metal and ligand, as well as the reaction conditions such as temperature and pH, can be manipulated to control the stoichiometry and structure of the final product. researchgate.net For example, researchers have successfully synthesized a variety of metal complexes with 1-butyl-5,6-dimethylbenzimidazole and other derivatives, including those with copper (Cu), zinc (Zn), cobalt (Co), nickel (Ni), and silver (Ag). sciensage.infonih.govnih.govbohrium.comresearchgate.net The characterization of these complexes is typically carried out using techniques such as FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate their structural and electronic properties. sciensage.infonih.govbohrium.comresearchgate.net
A study on the synthesis of Schiff base ligands derived from 2-amino-5,6-dimethylbenzimidazole (B145704) and their metal complexes with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ag(I) was conducted under solvent-free conditions using microwave irradiation. sciensage.info The resulting complexes were characterized by their distinct colors and melting points. sciensage.info Another research effort focused on the synthesis of silver-N-heterocyclic carbene (NHC) complexes derived from 1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole, which were characterized using various spectroscopic methods. nih.gov
Table 1: Examples of Synthesized Benzimidazole-Metal Complexes
| Ligand | Metal Ion(s) | Synthetic Method | Characterization Techniques | Reference(s) |
| Schiff base of 2-Amino-5,6-dimethyl benzimidazole and 4,4'-dibromo benzil | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I) | Microwave-assisted solvent-free reaction | Color, Melting Point, TLC, IR, UV-Vis, DSC | sciensage.info |
| 1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole | Silver (Ag) | Reaction with alkyl halides and silver oxide | ¹H-NMR, ¹³C-NMR, FT-IR, HR-MS | nih.gov |
| 5,6-dimethylbenzimidazole (B1208971) | Co(II), Cu(II), Cd(II), Hg(II) | Stirring in methanol (B129727) | Elemental Analysis, Molar Conductance, Magnetic Susceptibility, IR, UV-Vis, TGA, XRD | researchgate.net |
| 1-(2-naphthylmethyl)-3-(benzyl)-5,6-dimethylbenzimidazol-2-ylidene | Silver (Ag) | Reaction of benzimidazolium salt with silver oxide | Elemental Analysis, ¹H-NMR, ¹³C-NMR, IR, X-ray Crystallography | bohrium.com |
| Bidendate 5,6-dimethyl benzimidazolium-based N-heterocyclic carbene | Palladium (Pd) | N-alkylation followed by deprotonation with PdCl₂ | ¹H-NMR, ¹³C-NMR, FT-IR, DART-TOF Mass Spectrometry, Elemental Analysis | researchgate.net |
Catalytic Applications of Benzimidazole-Metal Complexes (e.g., oxidative coupling)
Benzimidazole-metal complexes have emerged as highly effective catalysts in a variety of organic transformations, including oxidative coupling reactions. arabjchem.orgrsc.orgsci-hub.se These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states, facilitating redox cycles that are crucial for catalysis. researchgate.net
For example, palladium-N-heterocyclic carbene (NHC) complexes derived from 5,6-dimethylbenzimidazole have demonstrated significant catalytic activity in Suzuki-Miyaura cross-coupling reactions, which are vital for the synthesis of biaryl compounds. researchgate.net Ruthenium complexes have also been explored for their catalytic prowess in dehydrogenation reactions. researchgate.net Furthermore, copper-based catalysts supported on doped ceria have shown excellent performance in the oxidative coupling of benzyl (B1604629) amines to form valuable N-benzylidenebenzylamines and benzimidazoles. sci-hub.se The efficiency of these catalysts is often influenced by factors such as the nature of the ligand, the metal center, and the reaction conditions. acs.org
Table 2: Catalytic Applications of Benzimidazole-Metal Complexes in Oxidative Coupling
| Catalyst | Reaction Type | Substrates | Key Findings | Reference(s) |
| Pd(II)-bis(NHC) complexes from 5,6-dimethylbenzimidazole | Suzuki-Miyaura cross-coupling | Aryl bromides and chlorides with phenylboronic acid | Good yields of corresponding biaryl products | researchgate.net |
| PEPPSI-type Pd-NHC complexes | Direct C-H arylation | 2-acetylfuran with bromobenzene | High catalytic activity under optimized conditions | acs.org |
| CuO-supported doped-CeO₂ | Oxidative coupling | Benzyl amines and 1,2-diaminobenzene | High conversion to imines and benzimidazoles | sci-hub.se |
| Ruthenium(II) complexes | Dehydrogenation | Alcohols to ketones and aldehydes | Efficient conversion under various conditions | researchgate.net |
| Metal-organic frameworks (MOFs) | Oxidative cyclization | o-phenylenediamines/o-aminothiophenols and aldehydes | Efficient synthesis of benzimidazoles and benzothiazoles | dntb.gov.ua |
Crystal Engineering of Metallosupramolecular Architectures
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. Benzimidazole ligands are particularly useful in this field due to their ability to form predictable and robust supramolecular assemblies through coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking. ontosight.aimicrobialcell.com
The flexibility or rigidity of the benzimidazole-containing ligand, along with the coordination geometry of the metal ion, plays a crucial role in determining the final architecture of the metallosupramolecular assembly. researchgate.netukri.org Researchers have successfully constructed a variety of fascinating structures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netontosight.aimicrobialcell.com For example, coordination polymers of cobalt(II) with flexible bis(5,6-dimethylbenzimidazole) ligands have been synthesized, demonstrating how the ligand's flexibility can influence the resulting structure. ukri.org Similarly, the use of flexible bis(benzimidazole) ligands with varying spacer lengths in reaction with copper thiocyanate (B1210189) has led to the formation of diverse topological structures, from 1D helical chains to 2D networks. microbialcell.com These metallosupramolecular architectures can exhibit interesting properties, such as porosity and luminescence, making them promising materials for applications in gas storage, separation, and sensing. ontosight.ai
Biochemical Significance of 5,6-Dimethylbenzimidazole in Natural Systems
Beyond its applications in materials science and catalysis, the benzimidazole scaffold, specifically 5,6-dimethylbenzimidazole (DMB), plays a vital role in fundamental biological processes.
Role as a Precursor in Cobamide (Vitamin B12) Biosynthesis
5,6-Dimethylbenzimidazole is a crucial precursor in the biosynthesis of cobalamin, the most common form of vitamin B12. nih.govpnas.orgnih.govresearchgate.netnih.gov Vitamin B12 is an essential cofactor for a number of enzymes involved in critical metabolic pathways, including DNA synthesis and the metabolism of fatty acids and amino acids. pnas.org While only certain prokaryotes can synthesize vitamin B12, it is required by many organisms, including humans.
Studies on Flavin Antagonism by 5,6-Dimethylbenzimidazole and Analogs
Interestingly, the structural similarity between 5,6-dimethylbenzimidazole and the isoalloxazine ring of flavin cofactors (like FMN and FAD) has led to the observation that DMB can act as a flavin antagonist. nih.gov This antagonism can have a deleterious effect on cell growth, as flavoenzymes are involved in numerous essential redox reactions within the cell.
Studies in Salmonella enterica have shown that DMB can inhibit the activity of flavoenzymes such as the housekeeping flavin dehydrogenase (Fre). nih.gov The inhibitory effect is competitive with respect to FMN. nih.gov The methyl groups at the 5 and 6 positions of the benzimidazole ring are critical for this toxic effect, as analogs with fewer or different substituents, such as 5-methylbenzimidazole, are less inhibitory. The proposed mechanisms of inhibition include direct competition with flavins for binding to the active sites of flavoenzymes and the potential dissipation of the proton motive force across the cell membrane. nih.gov This research into the flavin antagonism of DMB and its analogs provides insights into the design of novel antimicrobial agents that could target flavin-dependent pathways.
Application in Materials Science Research
The benzimidazole scaffold, a heterocyclic aromatic compound, is a significant structural motif not only in medicinal chemistry but also in the realm of materials science. The specific characteristics of this compound, including its aromatic nature, electron-rich properties, and ability to participate in hydrogen bonding and coordination with metal ions, make it and its derivatives valuable components in the design of advanced materials. Researchers have explored its integration into various materials to achieve enhanced functionalities, ranging from improved polymer stability to the creation of sophisticated sensing devices.
Integration into Polymers and Resins for Enhanced Properties
The incorporation of benzimidazole derivatives, such as those based on the this compound structure, into polymeric matrices can impart a range of desirable properties. These enhancements are attributed to the inherent chemical and physical characteristics of the benzimidazole moiety.
One notable application is in the development of electrochromic devices (ECDs). A novel viologen salt, 1,1′-bis[4-(5,6-dimethyl-1H-benzimidazole-1-yl)butyl]-4,4′-bipyridinium dibromide (IBV), which contains the 5,6-dimethylbenzimidazole moiety connected by a butyl chain, has been synthesized for use in high-contrast ECDs. core.ac.uk This viologen was dissolved in a gel polymeric electrolyte based on an ionic liquid and solidified using in-situ thermal polymerization. core.ac.uk The resulting device exhibited high contrast, good color uniformity, and fast switching times. core.ac.uk The bulky 5,6-dimethylbenzimidazole substituents on the viologen structure play a crucial role by preventing the aggregation of the radical cations, which enhances the reversibility and durability of the electrochromic process. core.ac.uk
Furthermore, the general class of benzimidazoles is recognized for its ability to act as ultraviolet (UV) light absorbers. When blended with polymers such as polystyrene or polyvinyl chloride, these compounds can protect the material from degradation caused by UV radiation. google.com For instance, N-(5,6-dimethylbenzimidazole-2-yl)benzamide, when dry-blended with polystyrene powder and extruded into sheets, creates films with effective UV-light screening properties. google.com This demonstrates the potential of incorporating such benzimidazole structures to enhance the longevity and performance of polymer-based products.
Table 1: Examples of Benzimidazole Derivatives in Polymers
| Derivative Name | Polymer Matrix | Application | Enhanced Property | Citation |
|---|---|---|---|---|
| 1,1′-bis[4-(5,6-dimethyl-1H-benzimidazole-1-yl)butyl]-4,4′-bipyridinium dibromide | Gel Polymeric Electrolyte | Electrochromic Device | High Contrast, Durability, Fast Switching | core.ac.uk |
Development of Chemo-sensing and Fluorescent Materials
The unique electronic and structural properties of the benzimidazole scaffold make it an excellent candidate for the development of chemo-sensors and fluorescent materials. nih.govresearchgate.net These materials can detect the presence of specific ions or molecules by exhibiting a change in their optical properties, such as fluorescence or color.
Benzimidazole derivatives have been successfully employed as fluorescent chemo-sensors. For example, a system designed for chloride ion detection utilizes the displacement of a ligand from a silver(I)-benzimidazole complex. researchgate.net The principle relies on the strong affinity between silver ions and chloride ions. In the absence of chloride, the benzimidazole ligand is bound to the silver, and the fluorescence is quenched. Upon introduction of chloride ions, the ligand is displaced, leading to a restoration of fluorescence, which allows for quantitative detection. researchgate.net
Research has also shown that silver complexes incorporating 1-allyl-5,6-dimethylbenzimidazolium derivative ligands exhibit notable fluorescence properties. researchgate.net The interaction of these complexes with biomolecules like bovine serum albumin (BSA) can be monitored through changes in fluorescence, indicating their potential in bio-sensing applications. researchgate.net The inherent fluorescence of many benzimidazole derivatives is a key feature that is exploited in these applications. nih.govresearchgate.net
The electrochromic viologen mentioned previously, which incorporates the this compound structure, can also be considered a type of chemo-sensor. Its color change is a direct response to an electrochemical stimulus, demonstrating a detectable change in response to its electronic state. core.ac.uk
Table 2: Research Findings on Benzimidazole-Based Sensing Materials
| Material Type | Target Analyte/Stimulus | Principle of Detection | Observed Change | Citation |
|---|---|---|---|---|
| Ag(I)-Benzimidazole Complex | Chloride Ions | Ligand Displacement | Fluorescence Restoration | researchgate.net |
| Ag(I)-NHC Complexes with 1-allyl-5,6-dimethylbenzimidazole ligands | Biomolecules (e.g., BSA) | Interaction/Binding | Fluorescence Quenching | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
